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Compound of Interest

Compound Name: 3,4-Dichlorobenzaldehyde

Cat. No.: B146584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of 3,4-Dichlorobenzaldehyde, a

key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. The

following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.[1][2] For complex molecules, a combination of one-dimensional (1D) and two-

dimensional (2D) NMR experiments is essential for a complete and unambiguous structure

elucidation.[1]

¹H NMR Spectral Data
The ¹H NMR spectrum of 3,4-Dichlorobenzaldehyde provides information about the chemical

environment of the hydrogen atoms in the molecule. The spectrum was recorded in

Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.
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Signal
Chemical Shift
(δ) in ppm

Multiplicity
Coupling
Constant (J) in
Hz

Assignment

A 9.959 s -
Aldehyde proton

(-CHO)

B 7.961 d 1.8 H-2

C 7.728 dd 8.2, 1.8 H-6

D 7.641 d 8.2 H-5

Data sourced from ChemicalBook.[3]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum

was also recorded in Chloroform-d (CDCl₃).

Chemical Shift (δ) in ppm Assignment

189.9 C=O (Aldehyde)

141.0 C-4

135.5 C-1

134.0 C-3

131.5 C-5

130.9 C-6

128.9 C-2

Note: Specific peak assignments for aromatic carbons can vary slightly between sources and

may require 2D NMR for definitive confirmation.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[4][5][6]

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Weak Aromatic C-H stretch

~2860, ~2760 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1705 Strong C=O stretch (Aldehyde)

~1585, ~1470 Medium Aromatic C=C ring stretch

~1130 Medium C-Cl stretch

~830 Strong
C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[7] The mass spectrum of 3,4-Dichlorobenzaldehyde shows the molecular ion peak and

various fragmentation patterns.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b146584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Assignment

174 High
[M]⁺ (Molecular ion with ³⁵Cl,

³⁵Cl)

176 Medium
[M+2]⁺ (Isotope peak with ³⁵Cl,

³⁷Cl)

178 Low
[M+4]⁺ (Isotope peak with ³⁷Cl,

³⁷Cl)

173 Medium [M-H]⁺

145 Medium [M-CHO]⁺

111 High [C₆H₃Cl]⁺

75 Medium [C₆H₃]⁺

Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic

pattern.

Experimental Protocols
NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of an organic compound like 3,4-
Dichlorobenzaldehyde is as follows:[1]

Sample Preparation: Dissolve 5-10 mg of purified 3,4-Dichlorobenzaldehyde in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts.[8]

Acquisition: Place the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR

spectra. Instrument-specific parameters may need to be optimized.[1]
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IR Spectroscopy
The following is a common protocol for obtaining an IR spectrum of a solid sample:

Sample Preparation (Thin Solid Film Method): Dissolve a small amount (around 50 mg) of

3,4-Dichlorobenzaldehyde in a volatile solvent like methylene chloride.[9]

Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

Evaporation: Allow the solvent to evaporate, leaving a thin solid film of the compound on the

plate.[9]

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the

spectrum.[9] If the peaks are too intense, the sample solution should be diluted and the

process repeated. If the peaks are not intense enough, more solution can be added to the

plate.[9]

Cleaning: After analysis, clean the salt plates with a suitable solvent like acetone and return

them to a desiccator.[9]

Mass Spectrometry
A general protocol for mass spectrometry analysis is outlined below:[10][11]

Sample Introduction: The sample is introduced into the mass spectrometer. For a solid like

3,4-Dichlorobenzaldehyde, this may involve heating to vaporize it.[10]

Ionization: The gaseous molecules are then ionized. A common method is electron impact

(EI), where a high-energy electron beam knocks an electron off the molecule to form a

radical cation.[10]

Mass Analysis: The resulting ions are accelerated and then separated based on their mass-

to-charge ratio by a mass analyzer (e.g., a magnetic field or a quadrupole).[10]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.[10]
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The following diagrams illustrate the logical workflow of spectral analysis and the relationship

between the observed spectral data and the deduced molecular structure.
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Caption: Workflow of Spectroscopic Techniques for Structure Elucidation.
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Caption: Logical Relationships in NMR Spectral Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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